3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one
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Overview
Description
3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6,7-dimethoxyquinoline.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Cyclization: The final step may involve cyclization to form the quinolin-4(1H)-one core structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6,7-Dimethoxyquinoline: Lacks the benzoyl and methyl groups.
3-Benzoylquinoline: Lacks the methoxy and methyl groups.
Uniqueness
3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one is unique due to the presence of both benzoyl and methoxy groups, which may enhance its biological activity and chemical reactivity compared to simpler quinoline derivatives.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-benzoyl-6,7-dimethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C19H17NO4/c1-20-11-14(18(21)12-7-5-4-6-8-12)19(22)13-9-16(23-2)17(24-3)10-15(13)20/h4-11H,1-3H3 |
InChI Key |
CBOQFOLEUUUWHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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